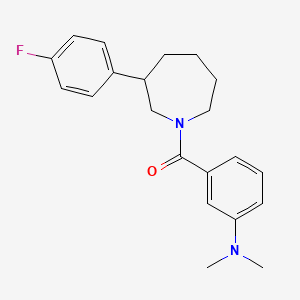
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Enantioselective Catalysis
The compound's structural motif is relevant in the context of catalysis, such as the enantioselective epoxidation of α,β-enones, indicating its potential utility in the synthesis of epoxides with high enantioselectivity. This process, promoted by organocatalysts, underscores the compound's application in creating chiral molecules, a crucial aspect in pharmaceutical synthesis and materials science (Jun Lu et al., 2008).
Chemical Analysis and Detection
The structural features of azepane isomers, related to the target compound, facilitate their identification and quantification in complex mixtures. This application is essential in forensic toxicology for detecting designer drugs, illustrating the compound's role in developing analytical methodologies (J. Nakajima et al., 2012).
Molecular Logic Devices
Compounds containing dimethylamino groups, akin to the one , serve as building blocks for molecular logic devices. They exhibit pH-driven off-on-off fluorescence changes, relevant in designing sensors and switches based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms (ZammitRamon et al., 2015).
Electroluminescent Materials
Such molecules are precursors in synthesizing electroluminescent materials, demonstrating their potential in creating light-emitting devices. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs), where the manipulation of electronic properties can lead to efficient, bright, and color-tunable light sources (F. Huang et al., 2004).
Photochemical Studies
Investigations into the photochemistry of related compounds provide insights into their behavior under light exposure, including reactions like defluorination and solvolysis. These studies are crucial for understanding the stability and reactivity of pharmaceuticals and materials under various environmental conditions (E. Fasani et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDOHYJZIJPHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
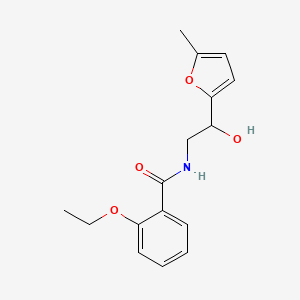


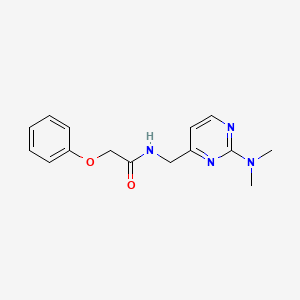
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)

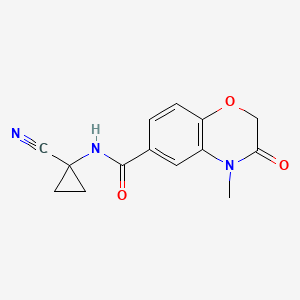
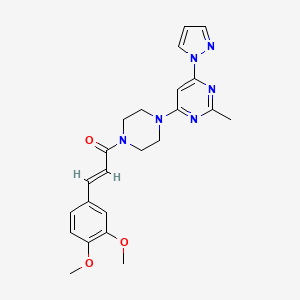

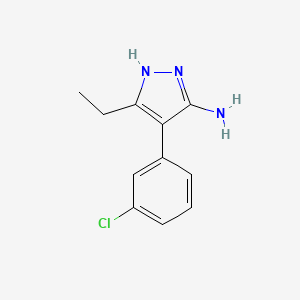
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)
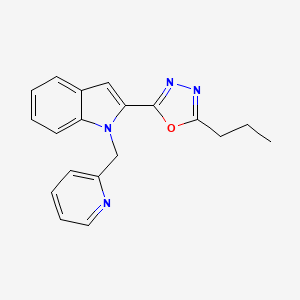
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)